Macitentan (n-butyl analogue)
Description
Macitentan (ACT-064992) is a dual endothelin receptor antagonist (ERA) targeting both ETA and ETB receptors, approved for pulmonary arterial hypertension (PAH) . Its n-butyl analogue, a structural derivative, retains the core pharmacophore but substitutes a butyl group, enhancing lipophilicity and tissue penetration . This modification contributes to prolonged receptor occupancy and improved clinical efficacy in PAH and idiopathic pulmonary fibrosis (IPF) . Macitentan’s active metabolite, ACT-132577, has a 48-hour half-life, enabling once-daily dosing .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDTKLWBSATSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of macitentan (n-butyl analogue) involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes the following key steps :
Nucleophilic substitution: The initial step involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an appropriate nucleophile to introduce the n-butyl group.
Ether formation: The intermediate product undergoes ether formation with 2-(5-bromo-2-pyrimidinyl)oxyethanol.
Sulfonamide formation: The final step involves the formation of a sulfonamide group by reacting the intermediate with a suitable sulfonamide reagent.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Macitentan (n-butyl analogue) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
1.1 Treatment of Pulmonary Arterial Hypertension (PAH)
Macitentan is primarily recognized for its role in treating PAH, a condition characterized by high blood pressure in the pulmonary arteries. The n-butyl analogue exhibits similar properties, potentially offering enhanced efficacy or reduced side effects compared to its parent compound.
- Mechanism of Action : Macitentan acts as a dual antagonist of endothelin receptors ETA and ETB, inhibiting the effects of endothelin-1, a potent vasoconstrictor that contributes to PAH pathophysiology .
1.2 Idiopathic Pulmonary Fibrosis (IPF)
Recent studies suggest that Macitentan may also be beneficial in managing IPF. The compound's ability to modulate vascular remodeling and inflammation could provide therapeutic advantages in fibrotic lung diseases .
Research Findings and Case Studies
2.1 Efficacy Studies
Clinical trials have demonstrated the efficacy of Macitentan in improving exercise capacity and reducing clinical worsening in PAH patients. The long-term phase 3 study showed significant improvements compared to placebo .
2.2 Pharmacokinetic Studies
A physiological-based pharmacokinetic model was developed for Macitentan, allowing for predictions regarding drug-drug interactions, particularly with CYP3A4 inhibitors and inducers. This model aids in understanding how Macitentan's metabolism may be affected by other medications, which is crucial for patient safety .
Data Tables
| Concentration | Volume for 10 mg | Volume for 5 mg | Volume for 1 mg |
|---|---|---|---|
| 1 mM | 17.0277 mL | 8.5138 mL | 1.7028 mL |
| 5 mM | 3.4055 mL | 1.7028 mL | 0.3406 mL |
| 10 mM | 1.7028 mL | 0.8514 mL | 0.1703 mL |
Mechanism of Action
Macitentan (n-butyl analogue) exerts its effects by binding to endothelin A and endothelin B receptors, blocking the signaling pathways activated by endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to reduced blood pressure in the pulmonary arteries. The molecular targets involved include the G protein-coupled receptors and the downstream signaling pathways that regulate calcium levels and cell proliferation .
Comparison with Similar Compounds
Receptor Binding and Mechanism
- Macitentan vs. Bosentan/Ambrisentan: Macitentan exhibits a hydrophobic binding mode with endothelin receptors, minimizing electrostatic interactions. This results in insurmountable antagonism and prolonged receptor occupancy (>17 hours) compared to bosentan’s competitive binding . In vivo, macitentan achieved 4× higher lung tissue concentrations than bosentan in rat models, correlating with superior inhibition of right ventricular remodeling .
Potency and Selectivity
| Compound | ETA IC50 (nM) | ETB IC50 (nM) | Selectivity (ETA/ETB) |
|---|---|---|---|
| Macitentan | 0.5 | 391 | 782:1 |
| Bosentan | 4.7 | 95 | 20:1 |
| Ambrisentan | 0.01 | 12,000 | 1,200:1 |
| Sitaxsentan | 1.4 | >10,000 | >7,000:1 |
Data derived from receptor-binding assays .
Pharmacokinetic and Tissue Distribution
Key Parameters
| Parameter | Macitentan | Bosentan | Ambrisentan |
|---|---|---|---|
| Half-life (h) | 16 (parent) | 5.4 | 15 |
| Active Metabolite | ACT-132577 (48h) | Ro 48-5033 (9h) | None |
| Bioavailability | ~100% | 50% | 90% |
| Tissue Penetration | High (lung/RV) | Moderate | Low |
- Tissue Distribution :
Macitentan’s lipophilicity enables 4× higher lung concentrations than bosentan at equivalent plasma exposures, critical for targeting PAH .
Clinical Efficacy
SERAPHIN Trial Highlights (Macitentan vs. Placebo):
Preclinical Superiority:
Adverse Event Profiles
| Adverse Event | Macitentan | Bosentan | Ambrisentan |
|---|---|---|---|
| Hepatotoxicity | 3.4% | 11% | 0.5% |
| Anemia | 13% | 4% | 2% |
| Peripheral Edema | 9% | 14% | 17% |
Hepatobiliary Transporter Inhibition
| Compound | BSEP IC50 (µM) | OATP1B1 IC50 (µM) |
|---|---|---|
| Macitentan | 12 | 2 |
| Bosentan | 42 | 36 |
| Sitaxsentan | 15 | 47 |
Higher BSEP inhibition correlates with hepatotoxicity risk .
Drug-Drug Interaction Potential
- Bosentan : Moderate CYP3A4 induction, requiring monitoring with warfarin or hormonal contraceptives .
Structural and Patent Considerations
Biological Activity
Macitentan, a dual endothelin receptor antagonist, has garnered attention for its potential therapeutic applications in pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF). The n-butyl analogue of macitentan offers a unique profile that enhances its biological activity. This article delves into the biological mechanisms, pharmacokinetics, and comparative efficacy of macitentan and its n-butyl analogue, supported by diverse research findings.
Macitentan (CAS No. 556797-16-1) is characterized by its non-peptide structure that selectively antagonizes endothelin receptors ETA and ETB. The n-butyl analogue retains the core structure of macitentan while enhancing lipophilicity and receptor binding kinetics.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁Br₂N₅O₄S |
| Molecular Weight | 587.28 g/mol |
| pKa | 6.2 |
| LogD | 2.9 |
The binding affinity of macitentan to ETA receptors is significantly higher than that to ETB receptors, with reported IC50 values of 1.3 nM for ETA and 14.5 μM for ETB . This selective binding is crucial for its therapeutic efficacy, particularly in conditions characterized by elevated endothelin-1 levels.
Pharmacokinetics
Macitentan exhibits favorable pharmacokinetic properties, including a long half-life and sustained receptor occupancy. Studies indicate that macitentan maintains receptor occupancy for approximately 17 minutes compared to only 1 minute for bosentan and ambrisentan . This prolonged action leads to insurmountable antagonism of ET-1 signaling in pulmonary arterial smooth muscle cells (PASMC), enhancing its therapeutic potential in PAH .
Pharmacokinetic Profile:
| Parameter | Value |
|---|---|
| Half-life | ~16 hours |
| Maximum Concentration (Cmax) | Significant plasma concentrations observed post-administration |
Comparative Efficacy in Animal Models
Research comparing the efficacy of macitentan and bosentan in various animal models of pulmonary hypertension has demonstrated superior outcomes with macitentan. In a bleomycin-treated rat model, macitentan significantly reduced right ventricular hypertrophy and prevented pulmonary vascular remodeling at lower doses than bosentan .
Efficacy Results:
| Treatment | Dose | Outcome |
|---|---|---|
| Macitentan | 100 mg/kg/day | Prevented RV hypertrophy; improved vascular remodeling |
| Bosentan | 300 mg/kg/day | No significant effect on RV hypertrophy |
Case Studies and Clinical Trials
The SERAPHIN trial highlighted macitentan's effectiveness in reducing morbidity and mortality risks in PAH patients by 45% when administered at a dose of 10 mg daily . This clinical evidence supports the compound's role as a first-line treatment option.
Q & A
Q. What analytical methods are recommended for quantifying Macitentan and its degradation products in preclinical samples?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is validated for separating Macitentan and its impurities. This method uses a C18 column with a gradient elution system (methanol and phosphate buffer, pH 3.0) and UV detection at 254 nm. Key validation parameters include specificity (resolution >2.0 between peaks), accuracy (98–102% recovery), and precision (%RSD <2.0 for retention time). Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions are critical for identifying unknown impurities .
Q. How does Macitentan (n-butyl analogue) interact with endothelin receptors ETA and ETB?
Macitentan acts as a dual ETA/ETB antagonist, with IC50 values of 3.4 nM (ETA) and 987 nM (ETB). Receptor binding assays using radiolabeled endothelin-1 and competitive inhibition protocols are standard for determining selectivity. The higher affinity for ETA suggests its primary role in blocking pathological vasoconstriction and fibrosis, while ETB antagonism may modulate clearance mechanisms .
Q. What in vitro assays are used to assess Macitentan’s anti-fibrotic activity?
Fibroblast proliferation assays (e.g., TGF-β-induced collagen synthesis in lung fibroblasts) and endothelin-1-stimulated smooth muscle cell contraction models are commonly employed. IC50 values derived from dose-response curves help compare potency with other endothelin receptor antagonists like Bosentan .
Advanced Research Questions
Q. What experimental models are suitable for evaluating Macitentan’s efficacy in pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF)?
- In vivo : Rodent models of monocrotaline-induced PAH or bleomycin-induced lung fibrosis. Endpoints include right ventricular hypertrophy, collagen deposition (Masson’s trichrome staining), and hemodynamic measurements (e.g., mean pulmonary arterial pressure).
- In vitro : Co-cultures of endothelial cells and fibroblasts to mimic vascular remodeling. Macitentan’s inhibition of endothelin-1-induced ERK phosphorylation can be quantified via Western blot .
Q. How can researchers address discrepancies in pharmacokinetic data between parent compounds and metabolites?
In human studies, the active metabolite ACT-132577 exhibits 2.7-fold higher AUC0–∞ than Macitentan. To resolve discrepancies:
Q. What strategies validate the synthesis and biological activity of Macitentan derivatives in patent disputes?
The CNIPA upheld Macitentan’s validity by emphasizing structural similarity to prior analogs (e.g., Compound 104) and extrapolation of IC50 data. Key steps:
Q. How should researchers design combination therapies involving Macitentan and chemotherapeutic agents?
Preclinical studies in non-small cell lung cancer (NSCLC) models show synergistic effects with paclitaxel. Design considerations:
- Use staggered dosing (e.g., Macitentan pretreatment to block endothelin-mediated survival signals).
- Assess apoptosis via Annexin V/PI staining and validate pathway inhibition (e.g., reduced Akt phosphorylation) .
Methodological Challenges & Data Analysis
Q. What statistical approaches resolve contradictions in endothelin receptor binding data across studies?
Meta-analysis of IC50 values using random-effects models accounts for variability in assay conditions (e.g., cell type, endothelin-1 concentration). Sensitivity analysis can identify outliers due to non-specific binding or metabolite interference .
Q. How are forced degradation studies optimized to comply with ICH guidelines for Macitentan?
Stress testing includes:
- Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 80°C for 24 hours.
- Oxidative degradation : 3% H2O2 at room temperature for 6 hours.
- Photostability : Exposure to 1.2 million lux-hours UV light. Degradation products are quantified against spiked impurity standards, ensuring method robustness via Youden’s ruggedness test .
Q. What in silico tools predict Macitentan’s off-target interactions?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Discovery Studio) assess binding to non-endothelin targets (e.g., GPCRs). Validation via radioligand displacement assays reduces false positives from homology modeling .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
